2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chloro and ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 4-chloro-3-ethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted pyrazoles.
Scientific Research Applications
2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid
- 2-(5-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid
- 2-(5-bromo-1-ethyl-1H-pyrazol-4-yl)acetic acid
Uniqueness
2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chloro and ethyl groups on the pyrazole ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Properties
CAS No. |
1783664-42-5 |
---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-(5-chloro-1-ethylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-10-7(8)5(4-9-10)3-6(11)12/h4H,2-3H2,1H3,(H,11,12) |
InChI Key |
OFWIMVOXOMUQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.